![molecular formula C8H16N4O2 B1623652 [(Z)-(1,3-二羟基-2,2,5,5-四甲基咪唑烷-4-亚甲基)甲基]重氮 CAS No. 51973-32-1](/img/structure/B1623652.png)

[(Z)-(1,3-二羟基-2,2,5,5-四甲基咪唑烷-4-亚甲基)甲基]重氮

描述

Synthesis Analysis

The synthesis of this compound could potentially involve oxidation of hydrazine with hydrogen peroxide or air . Alternatively, the hydrolysis of diethyl azodicarboxylate or azodicarbonamide could afford diimide . Due to its instability, diimide is generated and used in-situ . A mixture of both the cis (Z-) and trans (E-) isomers is produced .Molecular Structure Analysis

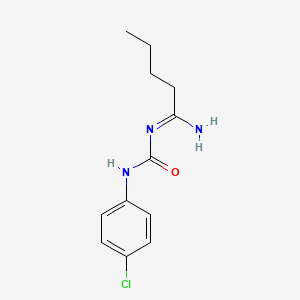

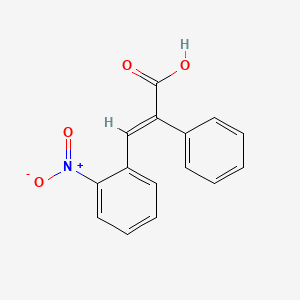

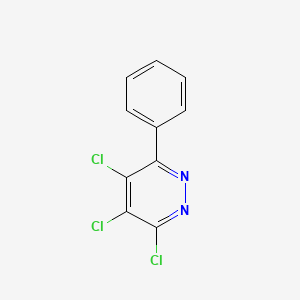

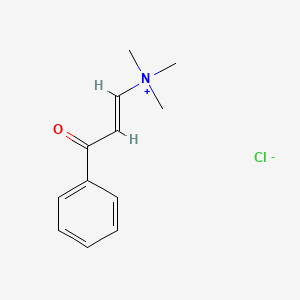

The molecular formula of “[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene” is C8H16N4O2 . It is a derivative of diazene, which exists as two geometric isomers, E (trans) and Z (cis) .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include sigmatropic rearrangements . These are intramolecular reactions involving the migration of a sigma bond across a pi system .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene” include a molecular weight of 200.23800, a density of 1.269g/cm3, and a boiling point of 368.679ºC at 760 mmHg .科学研究应用

Biomedical Research: Detection of Hepatitis B Surface Antigen

HHTI has been utilized in the sensitive detection of hepatitis B surface antigen (HBsAg) using Electron Spin Resonance (ESR) spectroscopy. This application is particularly important in areas where hepatitis B virus (HBV) is prevalent, and carriers may be negative for HBsAg by standard assays .

Chemical Synthesis: Radical Formation

In chemical synthesis, HHTI is involved in the formation of stable nitroxide radicals. These radicals are essential in various synthetic processes, including polymerization and oxidation reactions .

Material Science: Polymer Stabilization

HHTI plays a role in the stabilization of polymers against degradation. The compound’s radical-scavenging properties help in preventing the breakdown of polymers when exposed to heat, light, or oxygen .

Analytical Chemistry: Spectroscopy

The compound’s unique structure allows for its use in spectroscopic methods to study molecular interactions and dynamics. It can serve as a paramagnetic probe in ESR spectroscopy, providing insights into the local environment of the probe .

Environmental Science: Pollution Monitoring

HHTI can be used to monitor environmental pollutants. Its sensitivity to specific radicals can help in detecting and quantifying pollutants that generate these radicals upon degradation .

Pharmaceutical Development: Drug Design

The radical properties of HHTI can be harnessed in the design of new pharmaceuticals. By understanding how HHTI interacts with biological molecules, researchers can develop drugs that target specific radicals involved in disease processes .

Food Industry: Preservation

In the food industry, HHTI’s antioxidant properties may be applied to preserve food products. By scavenging free radicals, it can potentially extend the shelf life of food items by preventing oxidative spoilage .

Nanotechnology: Nanomaterials Fabrication

HHTI’s ability to form stable radicals makes it a candidate for the fabrication of nanomaterials. These radicals can initiate reactions at the nanoscale, leading to the creation of novel materials with unique properties .

作用机制

属性

IUPAC Name |

[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-7(2)6(5-10-9)11(13)8(3,4)12(7)14/h5,9,13-14H,1-4H3/b6-5-,10-9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLKNKWCGGDIRB-LPJVVZBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CN=N)N(C(N1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(/C(=C/N=N)/N(C(N1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418759 | |

| Record name | HHTI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene | |

CAS RN |

51973-32-1 | |

| Record name | HHTI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

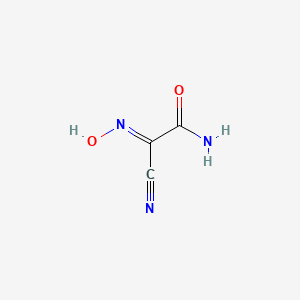

![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)